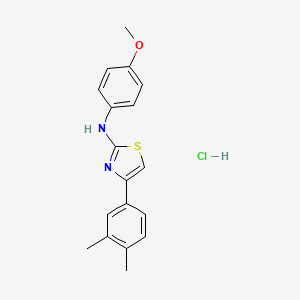
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazole compounds, which are known for their diverse biological activities. The synthesis of this compound has been a subject of interest among researchers, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride involves the inhibition of various cellular pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. It also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride have been extensively studied. This compound has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. It also inhibits angiogenesis, which is the process of formation of new blood vessels that is essential for the growth and spread of cancer cells. Additionally, it has been reported to exhibit antioxidant activity, which helps in reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride in lab experiments include its potent anticancer activity, broad-spectrum antimicrobial activity, and low toxicity. However, its limitations include its poor solubility in water, which makes it difficult to use in in vivo experiments. Additionally, its mechanism of action is not fully understood, which limits its potential applications in drug development.
Direcciones Futuras
The future directions for research on 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride include the optimization of its synthesis to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. The potential applications of this compound in the development of novel anticancer and antimicrobial agents should also be explored. Finally, the development of novel drug delivery systems for this compound to improve its solubility and bioavailability should be investigated.
Métodos De Síntesis
The synthesis of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride involves the reaction of 4-methoxyphenyl isothiocyanate with 3,4-dimethylaniline in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromoacetophenone. The final product is obtained by the reaction of the intermediate with hydrochloric acid. The synthesis of this compound has been optimized by various researchers to improve its yield and purity.
Aplicaciones Científicas De Investigación
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to possess anti-inflammatory, antifungal, and antimicrobial activities.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS.ClH/c1-12-4-5-14(10-13(12)2)17-11-22-18(20-17)19-15-6-8-16(21-3)9-7-15;/h4-11H,1-3H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGAZXDGRHNPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B5100755.png)
![N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5100770.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1-naphthylbutanamide](/img/structure/B5100778.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5100801.png)
![1-allyl-5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5100820.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5100824.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5100831.png)
![methyl (2S)-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B5100838.png)
![N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide](/img/structure/B5100840.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5100857.png)
![2-(3,4-dimethoxybenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5100869.png)
![3-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B5100872.png)